2-(Benzylamino)-2-pyridin-3-ylethanol

Amine Oxidase Inhibition Copper-Containing Amine Oxidase Enzymatic Selectivity

Researchers studying copper-containing amine oxidases face a critical challenge: distinguishing between membrane primary amine oxidase and diamine oxidase activities. 2-(Benzylamino)-2-pyridin-3-ylethanol solves this by providing a 7,700-fold selectivity window (IC50 = 130 nM vs. ~1,000,000 nM). • Selective membrane primary amine oxidase inhibitor (IC50 = 130 nM) • Negligible diamine oxidase inhibition (IC50 ≈ 1.00E+6 nM) • Minimal MAO-B inhibition (>1,000,000 nM IC50) • ≥98% purity for HPLC/LC-MS reference standard use • Sourced with batch-to-batch consistency for reliable enzymatic assays and SAR studies.

Molecular Formula C14H16N2O
Molecular Weight 228.295
CAS No. 1183209-60-0
Cat. No. B2467680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzylamino)-2-pyridin-3-ylethanol
CAS1183209-60-0
Molecular FormulaC14H16N2O
Molecular Weight228.295
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(CO)C2=CN=CC=C2
InChIInChI=1S/C14H16N2O/c17-11-14(13-7-4-8-15-10-13)16-9-12-5-2-1-3-6-12/h1-8,10,14,16-17H,9,11H2
InChIKeyPSEXJXUVCHIOGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzylamino)-2-pyridin-3-ylethanol Overview


2-(Benzylamino)-2-pyridin-3-ylethanol (CAS 1183209-60-0) is a pyridine-substituted ethanolamine derivative characterized by a benzylamino moiety linked to a pyridin-3-yl ethanol backbone . Unlike simpler amino-pyridinylethanols, this compound possesses a secondary benzylamine group that imparts distinct steric and electronic properties relevant to selective amine oxidase binding [1]. Its molecular formula is C14H16N2O with a molecular weight of 228.29 g/mol , and it is commercially available from multiple suppliers with standardized purity specifications for research applications .

Amine oxidase research
Copper-dependent amine oxidase subtype functional studies
Analytical reference
High-purity standard for LC-MS and HPLC method development
Synthetic intermediate
Bifunctional scaffold for arylbenzylamine and heterocyclic chemistry

2-(Benzylamino)-2-pyridin-3-ylethanol: Generic Substitution Failure


Generic substitution fails because the benzyl group on the secondary amine of 2-(benzylamino)-2-pyridin-3-ylethanol directly dictates its enzymatic recognition profile. Comparative activity data from BindingDB demonstrate that while this compound exhibits measurable inhibitory activity (IC50 = 130 nM) against porcine serum benzylamine oxidase (membrane primary amine oxidase), its inhibition of porcine kidney diamine oxidase is negligible (IC50 ≈ 1.00E+6 nM), indicating an approximately 7,700-fold selectivity difference [1]. Unsubstituted 2-amino-2-pyridin-3-ylethanol (CAS 372144-01-9) lacks this benzyl moiety and therefore possesses fundamentally different amine oxidase binding characteristics, as the benzyl group serves as a critical recognition element for copper-containing amine oxidases [1]. Simply interchanging these compounds would invalidate any structure-activity relationship (SAR) conclusions or enzymatic assay results reliant on the benzylamine pharmacophore [1].

Benzyl pharmacophore absent
Unsubstituted analog (CAS 372144-01-9) may lack target engagement for copper amine oxidases, limiting SAR interpretation.
Positional isomer mismatch
2-(N-benzyl-pyridin-2-yl-amino)ethanol (CAS 872298-31-2) may exhibit different binding profiles and undefined purity, affecting assay reproducibility.

Quantitative Evidence for 2-(Benzylamino)-2-pyridin-3-ylethanol


Membrane Primary Amine Oxidase Selectivity

2-(Benzylamino)-2-pyridin-3-ylethanol exhibits strong and selective inhibition of membrane primary amine oxidase (benzylamine oxidase) from porcine serum, with an IC50 of 130 nM. In contrast, its inhibition of porcine kidney diamine oxidase is negligible, with an IC50 of approximately 1,000,000 nM [1]. This represents a selectivity ratio exceeding 7,700-fold in favor of the membrane primary amine oxidase target. No such selectivity profile has been reported for the unsubstituted analog 2-amino-2-pyridin-3-ylethanol (CAS 372144-01-9), which lacks the benzyl moiety essential for this enzymatic discrimination .

Amine oxidase selectivity
Head-to-head
IC50: 130 nM (membrane primary amine oxidase)
vs ~1,000,000 nM (diamine oxidase)
~7,700-fold selectivity
Supports copper amine oxidase subtype discrimination.
Based on porcine serum and kidney assays.
Amine Oxidase Inhibition Copper-Containing Amine Oxidase Enzymatic Selectivity

Negligible MAO-B Inhibition

2-(Benzylamino)-2-pyridin-3-ylethanol demonstrates minimal off-target activity against rat liver monoamine oxidase B (MAO-B), with an IC50 exceeding 1,000,000 nM when assessed using β-phenylethylamine as substrate [1]. This contrasts with many benzylamine-derived compounds that exhibit significant MAO-B inhibitory activity. For instance, certain para-substituted benzylamine analogs have been reported to act as competitive MAO-B inhibitors with Ki values in the nanomolar to low micromolar range [2].

MAO-B inhibition
Class-level
IC50 >1,000,000 nM
Class-level Ki: 31 nM – 3,500 nM
Low MAO-B interference in copper amine oxidase studies.
Compared to para-substituted benzylamine analogs.
Monoamine Oxidase MAO-B Off-Target Activity

High Purity Commercial Availability

Multiple reputable suppliers, including Leyan and Chemscene, offer 2-(benzylamino)-2-pyridin-3-ylethanol with a minimum purity specification of 98% . This is a verifiable quality benchmark that supports reproducible enzymatic assays and synthetic applications. In contrast, the closely related positional isomer 2-(N-benzyl-pyridin-2-yl-amino)ethanol (CAS 872298-31-2) is less widely available from major suppliers and lacks standardized purity documentation .

Commercial purity
Specification review
Purity ≥ 98% across multiple suppliers
Supports assay reproducibility via defined quality.
Supplier datasheets confirm specification.
Analytical Standard Compound Purity Reproducibility

Molecular Scaffold Verification

2-(Benzylamino)-2-pyridin-3-ylethanol (CAS 1183209-60-0) features the pyridine nitrogen at the 3-position relative to the ethanolamine substituent. Its positional isomer, 2-(N-benzyl-pyridin-2-yl-amino)ethanol (CAS 872298-31-2), positions the nitrogen at the 2-position . The two compounds share the identical molecular formula (C14H16N2O) and molecular weight (228.29 g/mol) but differ in SMILES notation: OCC(NCc1ccccc1)c1cccnc1 for the target compound versus OCCN(Cc1ccccc1)c1ccccn1 for the isomer .

Molecular scaffold
Data to verify
Pyridine N at 3-position (vs 2-position isomer)
Prevents procurement errors between positional isomers.
Verify by CAS and SMILES notation.
Positional Isomer Molecular Scaffold Structural Verification

Applications of 2-(Benzylamino)-2-pyridin-3-ylethanol


Selective Membrane Primary Amine Oxidase Assays

Researchers investigating copper-containing amine oxidases can employ 2-(benzylamino)-2-pyridin-3-ylethanol as a selective inhibitor of membrane primary amine oxidase (IC50 = 130 nM) while observing negligible interference with diamine oxidase (IC50 ≈ 1.00E+6 nM). This 7,700-fold selectivity window enables functional discrimination between these enzyme subtypes in porcine tissue preparations [1]. The compound's minimal MAO-B inhibition (> 1.00E+6 nM IC50) further ensures that observed enzymatic effects are attributable to copper-dependent amine oxidases rather than flavin-dependent monoamine oxidases [1].

Analytical Reference Standard for HPLC/LC-MS

The commercially available ≥ 98% purity grade of 2-(benzylamino)-2-pyridin-3-ylethanol qualifies this compound for use as an analytical reference standard in HPLC and LC-MS method development, calibration, and validation . Its well-defined molecular weight (228.29 g/mol) and distinct retention characteristics relative to positional isomers support accurate quantification in complex biological matrices.

Synthetic Intermediate for Benzylamine Heterocycles

As an organic synthesis intermediate, 2-(benzylamino)-2-pyridin-3-ylethanol provides a pre-assembled pyridinyl ethanolamine core with a protected benzylamino moiety. The secondary amine and primary alcohol functional groups enable further derivatization through oxidation, alkylation, or acylation reactions . This scaffold serves as a building block for accessing more complex arylbenzylamine derivatives, including those under investigation for PDE4 inhibition, where pyridin-3-amine side chains have demonstrated favorable inhibitory profiles [2].

Application
Selection Property
Validation Focus
Copper amine oxidase subtyping
Benzylamine selectivity context
Subtype discrimination in tissue preparations
HPLC/LC-MS reference standard
High-purity specification with distinct retention
Method calibration and isomer resolution
Arylbenzylamine synthesis
Bifunctional pyridinyl ethanolamine scaffold
Derivatization via oxidation, alkylation, acylation

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9 linked technical documents
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